(2Z)-2-acetyl-N-amino-N-benzothiazol-2-yl-3-piperidylbut-2-enamide
Description
Reactants: 2-acetylbenzothiazole and piperidine
Conditions: Reflux in ethanol
Product: N-(benzothiazol-2-yl)piperidine
Step 3: Formation of Enamide Moiety
Reactants: N-(benzothiazol-2-yl)piperidine and acryloyl chloride
Conditions: Stirring at room temperature in the presence of a base such as triethylamine
Product: (2Z)-2-acetyl-N-amino-N-benzothiazol-2-yl-3-piperidylbut-2-enamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Properties
Molecular Formula |
C18H22N4O2S |
|---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
(Z)-2-acetyl-N-(1,3-benzothiazol-2-yl)-3-piperidin-1-ylbut-2-enehydrazide |
InChI |
InChI=1S/C18H22N4O2S/c1-12(21-10-6-3-7-11-21)16(13(2)23)17(24)22(19)18-20-14-8-4-5-9-15(14)25-18/h4-5,8-9H,3,6-7,10-11,19H2,1-2H3/b16-12- |
InChI Key |
JWVVEBGZZJVCBI-VBKFSLOCSA-N |
Isomeric SMILES |
C/C(=C(\C(=O)C)/C(=O)N(C1=NC2=CC=CC=C2S1)N)/N3CCCCC3 |
Canonical SMILES |
CC(=C(C(=O)C)C(=O)N(C1=NC2=CC=CC=C2S1)N)N3CCCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-acetyl-N-amino-N-benzothiazol-2-yl-3-piperidylbut-2-enamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiazole ring, followed by the introduction of the piperidine ring and the enamide moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
-
Step 1: Synthesis of Benzothiazole Ring
Reactants: 2-aminothiophenol and acetic anhydride
Conditions: Reflux in the presence of a base such as sodium acetate
Product: 2-acetylbenzothiazole
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-acetyl-N-amino-N-benzothiazol-2-yl-3-piperidylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Nucleophiles like amines or thiols in the presence of a base
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen atoms
Reduction: Reduced derivatives with hydrogen atoms added
Substitution: Substituted derivatives with new functional groups
Scientific Research Applications
(2Z)-2-acetyl-N-amino-N-benzothiazol-2-yl-3-piperidylbut-2-enamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Explored for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2Z)-2-acetyl-N-amino-N-benzothiazol-2-yl-3-piperidylbut-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(2Z)-2-acetyl-N-amino-N-benzothiazol-2-yl-3-piperidylbut-2-enamide: can be compared with other benzothiazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Biological Activity
(2Z)-2-acetyl-N-amino-N-benzothiazol-2-yl-3-piperidylbut-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C15H17N3O2S
- Molecular Weight : 305.38 g/mol
The compound features a benzothiazole moiety, which is known for its diverse biological activities, including anticancer properties.
Research indicates that benzothiazole derivatives exhibit a variety of mechanisms through which they exert their biological effects:
- Inhibition of Kinases : Many benzothiazole compounds have been shown to inhibit key kinases involved in cancer progression, such as:
- Induction of Apoptosis : Compounds related to benzothiazole have been reported to induce apoptosis in various cancer cell lines by disrupting mitochondrial function and activating caspases .
- Anti-inflammatory Effects : Certain derivatives also show anti-inflammatory properties, which may contribute to their overall therapeutic effects in cancer treatment.
Biological Activity Data
The following table summarizes key biological activities associated with this compound and related compounds:
Case Studies
Several studies have highlighted the efficacy of benzothiazole derivatives in preclinical models:
- Xenograft Models : In studies using PANC02 tumor models, treatment with compounds similar to this compound resulted in significant tumor size reduction and decreased macrophage infiltration .
- Cell Line Studies : Compounds derived from the benzothiazole scaffold demonstrated selective cytotoxicity against various cancer cell lines, including MCF-7 and HCT-116, with IC50 values indicating effective antiproliferative activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
